molecular formula C18H16F2N2O B2366009 N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide CAS No. 852137-42-9

N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide

Cat. No.: B2366009
CAS No.: 852137-42-9
M. Wt: 314.336
InChI Key: FYCLVAKESBLMPD-UHFFFAOYSA-N
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Description

N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide can be achieved through a multi-step process involving the formation of the indole core followed by N-alkylation and subsequent amide formation. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form indoles . The indole derivative is then subjected to N-alkylation using alkyl halides in the presence of a base . Finally, the resulting N-alkylated indole is reacted with 2,6-difluorobenzoyl chloride to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide is unique due to the presence of the 2,6-difluorobenzene ring, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy compared to similar compounds.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O/c1-11-8-13-9-12(6-7-16(13)22(11)2)10-21-18(23)17-14(19)4-3-5-15(17)20/h3-9H,10H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCLVAKESBLMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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